

Spectroscopic Profile of 5-Bromoquinolin-4-ol: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromoquinolin-4-ol

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This technical guide provides a comprehensive overview of the spectroscopic analysis of **5-Bromoquinolin-4-ol**, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document outlines the expected spectroscopic data based on its chemical structure and provides detailed experimental protocols for acquiring and interpreting nuclear magnetic resonance (NMR) spectra, mass spectra, and infrared (IR) spectra.

Chemical Structure and Expected Spectroscopic Features

5-Bromoquinolin-4-ol possesses a quinoline core substituted with a bromine atom at the C5 position and a hydroxyl group at the C4 position. This substitution pattern significantly influences its electronic and, consequently, its spectroscopic properties. The molecule can exist in tautomeric forms, with the 4-quinolone form generally being predominant.

Structure:

 5-Bromoquinolin-4-ol Structure

Spectroscopic Data Summary

While a complete, experimentally verified dataset for **5-Bromoquinolin-4-ol** is not readily available in public databases, the following tables summarize the expected key spectroscopic characteristics based on the analysis of similar quinoline derivatives.

Table 1: Predicted ^1H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, with chemical shifts influenced by the electron-withdrawing bromine and the electron-donating hydroxyl/carbonyl group. The solvent used will affect the chemical shifts, particularly for the N-H and O-H protons.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	8.0 - 8.3	d	~6-7
H-3	6.2 - 6.5	d	~6-7
H-6	7.6 - 7.8	t	~7-8
H-7	7.3 - 7.5	d	~7-8
H-8	7.9 - 8.1	d	~7-8
N-H	> 11.0	br s	-

Note: Predicted values are for a DMSO- d_6 solvent. Chemical shifts and coupling constants are estimates and can vary based on experimental conditions.

Table 2: Predicted ^{13}C NMR Spectral Data

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the quinoline ring. The carbon bearing the bromine (C-5) and the carbons in the vicinity of the carbonyl group (C-4) and the nitrogen atom will have characteristic chemical shifts.

Carbon Assignment	Expected Chemical Shift (δ , ppm)
C-2	~140
C-3	~110
C-4	~175
C-4a	~140
C-5	~118
C-6	~135
C-7	~125
C-8	~128
C-8a	~122

Note: Predicted values are for a DMSO-d₆ solvent.

Table 3: Mass Spectrometry Data

Mass spectrometry is expected to show a distinct isotopic pattern for the molecular ion due to the presence of a bromine atom.

Ion	Expected m/z	Notes
[M] ⁺	223	Corresponding to ⁷⁹ Br
[M+2] ⁺	225	Corresponding to ⁸¹ Br, with approximately equal intensity to the M ⁺ peak.

Table 4: Infrared (IR) Spectroscopy Data

The IR spectrum will be characterized by absorptions corresponding to the functional groups present in the molecule.

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
N-H stretch	3200 - 3400	Medium, broad
C=O stretch (amide)	1650 - 1680	Strong
C=C stretch (aromatic)	1500 - 1600	Medium to Strong
C-Br stretch	500 - 600	Medium

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of quinoline derivatives is as follows.[\[1\]](#)

Sample Preparation:

- Weigh approximately 5-10 mg of **5-Bromoquinolin-4-ol** for ¹H NMR and 20-25 mg for ¹³C NMR.
- Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[\[1\]](#) Due to the hydroxyl group and potential for hydrogen bonding, DMSO-d₆ is often a good choice.
- If quantitative analysis is required, add a known amount of an internal standard.
- Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.[\[1\]](#)

¹H NMR Spectrum Acquisition:

- Lock the spectrometer's magnetic field on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.[\[1\]](#)
- A standard single-pulse experiment is typically employed.[\[1\]](#)

- Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For dilute samples, a higher number of scans will be necessary to achieve an adequate signal-to-noise ratio.[1]

¹³C NMR Spectrum Acquisition:

- A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling and to enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[1]
- Due to the low natural abundance of ¹³C, a significantly larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.[1]

Mass Spectrometry (MS)

The choice of ionization technique is critical for obtaining a good mass spectrum. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.

Sample Preparation for ESI-MS:

- Prepare a stock solution of the sample by dissolving approximately 1 mg of **5-Bromoquinolin-4-ol** in 1 mL of a suitable solvent like methanol or acetonitrile.[2]
- From the stock solution, prepare a dilute solution (e.g., 10-100 µg/mL) in a solvent mixture appropriate for ESI, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[2]
- Ensure the final solution is free of any particulate matter by filtering if necessary, as this can block the instrument's sample delivery lines.[2]
- The sample must be free of non-volatile salts and buffers like phosphates, which can interfere with the ionization process.[3]

Infrared (IR) Spectroscopy

For solid samples like **5-Bromoquinolin-4-ol**, the thin solid film or KBr pellet methods are commonly used.[4][5][6]

Thin Solid Film Method:

- Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent such as methylene chloride or acetone.^{[4][7]}
- Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).^{[4][7]}
- Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.^{[4][7]}
- Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.^[4]

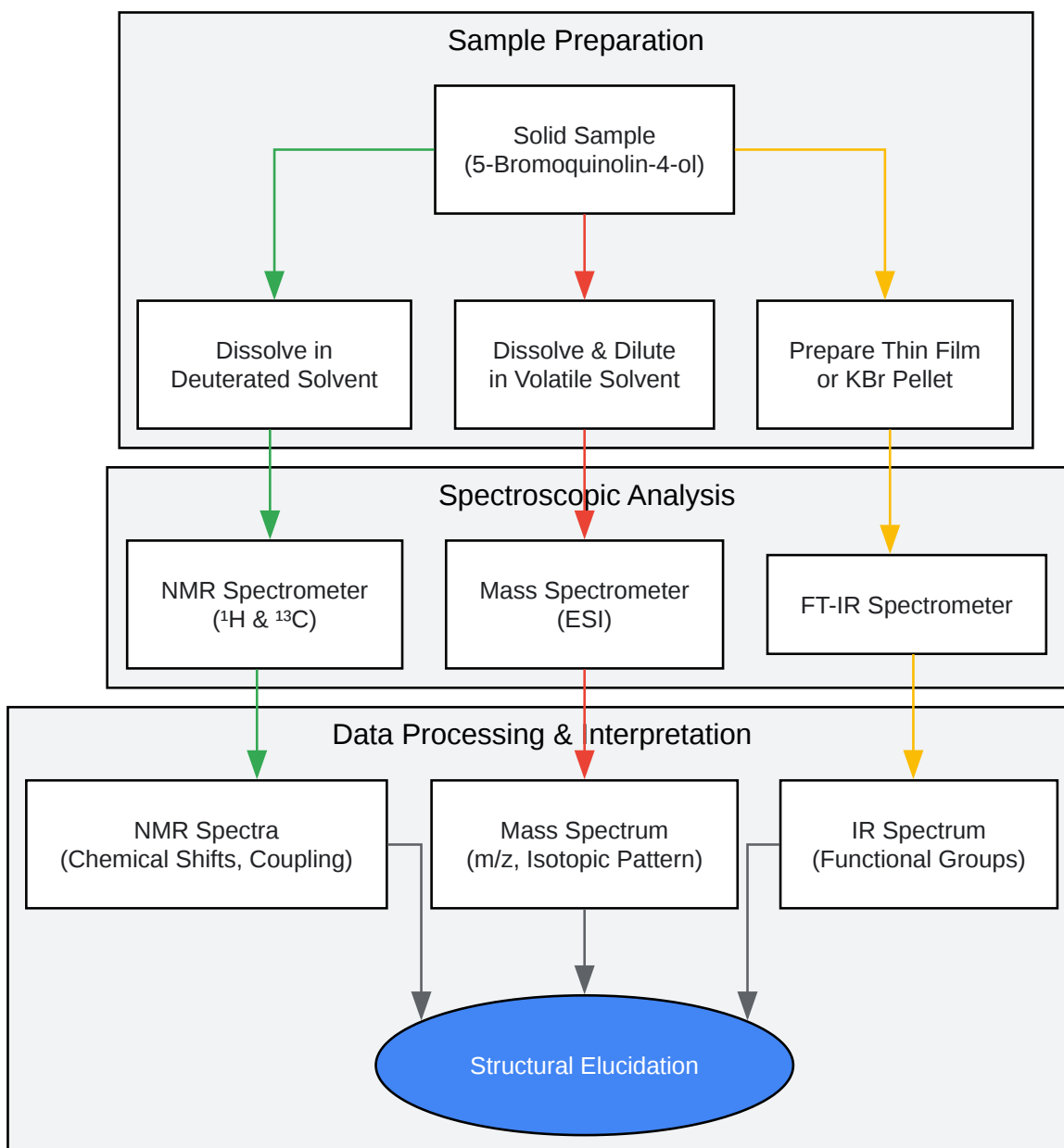
Potassium Bromide (KBr) Pellet Method:

- Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry, IR-grade KBr powder using an agate mortar and pestle.^[6]
- The mixture should be ground to a fine, homogeneous powder.
- Place the powder in a pellet press and apply high pressure to form a small, transparent pellet.^[6]
- Place the KBr pellet in the sample holder of the spectrometer for analysis.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like **5-Bromoquinolin-4-ol**.

General Workflow for Spectroscopic Analysis of 5-Bromoquinolin-4-ol



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Caption: Workflow for the spectroscopic characterization of **5-Bromoquinolin-4-ol**.

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